molecular formula C15H13IOS B1324050 4-(Ethylthio)-4'-iodobenzophenone CAS No. 951885-56-6

4-(Ethylthio)-4'-iodobenzophenone

Cat. No. B1324050
M. Wt: 368.2 g/mol
InChI Key: TYDZTCCHLQMVIG-UHFFFAOYSA-N
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Description

The compound “4-(Ethylthio)-4’-iodobenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(Ethylthio)” and “4’-iodo” parts suggest that there are ethylthio and iodo substituents on the 4th carbon of the phenyl rings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Ethylthio)-4’-iodobenzophenone” would depend on factors such as its molecular structure and the nature of its functional groups. For example, benzophenones are typically crystalline solids at room temperature, and they may exhibit unique optical properties .

Scientific Research Applications

Chemical Synthesis and Structural Studies

4-(Ethylthio)-4'-iodobenzophenone, a compound with specific chemical properties, plays a significant role in various chemical synthesis processes and structural studies. For instance, its derivatives and related compounds have been utilized in the synthesis of azomethines, secondary amines, and other complex organic compounds. These substances are crucial in the development of pharmaceuticals, polymers, and other industrial materials (Shatirova & Nagieva, 2020).

Polymer Science and Material Engineering

In the field of polymer science and material engineering, derivatives of 4-(Ethylthio)-4'-iodobenzophenone have been investigated for their potential in creating novel polymer structures. The synthesis and properties of functional polymers derived from this compound contribute to advancements in materials that are used in various applications, including electronics, coatings, and biomedical devices (Sumida & Vogl, 1981).

Organic Electronics

In the realm of organic electronics, 4-(Ethylthio)-4'-iodobenzophenone and its analogs have been applied to modify electronic materials. For instance, its derivatives have shown significant improvement in the conductivity of certain electronic materials, which is a critical factor in the efficiency and performance of organic solar cells and other electronic devices (Tan et al., 2016).

Crystal Engineering and Molecular Interactions

The study of molecular interactions and crystal engineering also involves the use of 4-(Ethylthio)-4'-iodobenzophenone. Research in this area focuses on understanding the interactions between molecules and how they can be manipulated to form desired crystal structures. These studies are essential for the development of new materials with specific properties and applications in various industries (Takemura et al., 2014).

Corrosion Inhibition

Research has shown the potential use of compounds derived from 4-(Ethylthio)-4'-iodobenzophenone in corrosion inhibition. This is particularly important in the protection of metals against corrosion, which is a major concern in industries such as construction, automotive, and aerospace (Elemike et al., 2017).

Future Directions

The future directions for research on “4-(Ethylthio)-4’-iodobenzophenone” could involve exploring its potential applications in areas such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(4-ethylsulfanylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDZTCCHLQMVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256876
Record name [4-(Ethylthio)phenyl](4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylthio)-4'-iodobenzophenone

CAS RN

951885-56-6
Record name [4-(Ethylthio)phenyl](4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Ethylthio)phenyl](4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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